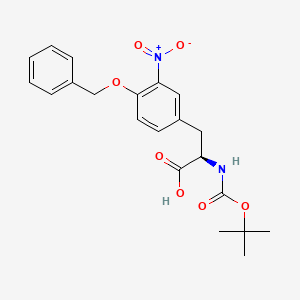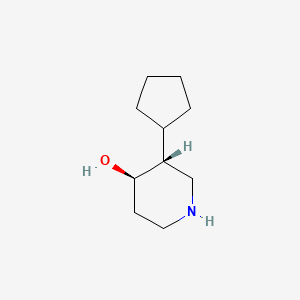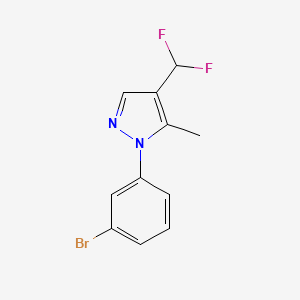
3-Amino-1,1,1-trifluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C4H8F3NO . It is a hydrochloride salt and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-Amino-1,1,1-trifluorobutan-2-ol is 1S/C4H8F3NO.ClH/c1-2(8)3(9)4(5,6)7;/h2-3,9H,8H2,1H3;1H . This indicates the presence of a butanol group with three fluorine atoms attached to the first carbon atom, an amino group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom .Physical And Chemical Properties Analysis
3-Amino-1,1,1-trifluorobutan-2-ol is a powder . It has a molecular weight of 179.57 . The compound is a hydrochloride salt . More specific physical and chemical properties such as melting point, solubility, and optical activity are not mentioned in the search results.Scientific Research Applications
Proteomics Research
“3-Amino-1,1,1-trifluorobutan-2-ol” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein structures and interactions, which can help in understanding biological processes and diseases.
Synthesis of Transition Metal Complexes
This compound is used in the synthesis of transition metal complexes . These complexes have different dimensionalities and incorporate residues of 3-amino-1H-1,2,4-triazole-5-carboxylic acid . The resulting materials have fascinating structural features and potential to be applied as novel functional materials .
Metal-Organic Frameworks (MOFs)
“3-Amino-1,1,1-trifluorobutan-2-ol” is used in the creation of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are a class of compounds with a variety of applications, including gas storage, separation, and catalysis .
Coordination Networks
This compound is also used in the formation of coordination networks . These are a type of coordination compound where metal ions are linked by ligands in a continuous network . They have potential applications in areas such as gas storage, catalysis, and drug delivery .
Hydrothermal Reactions
“3-Amino-1,1,1-trifluorobutan-2-ol” is used in hydrothermal reactions . These are chemical reactions that take place in water at high temperatures and pressures . They are used in the synthesis of a wide range of materials, including zeolites, gemstones, and ceramics .
Supramolecular Organization
This compound is involved in the formation of supramolecular organizations . These are large, complex structures formed from smaller molecules through non-covalent interactions . They have potential applications in areas such as nanotechnology, materials science, and medicine .
Safety and Hazards
The compound is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Pharmacokinetics
Its physical properties such as melting point (-3076° C), boiling point (~1832° C at 760 mmHg), and density (~13 g/cm^3) suggest that it is likely to be stable under physiological conditions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its storage recommendation is at room temperature , suggesting that it is stable under these conditions.
properties
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGFUIQQJUBRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluorobutan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)





![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)



